Cas no 149471-08-9 (1H-Cyclopent[b]anthracene-5,10-dione,2,10a-dihydro-8,10a-dihydroxy-3,11-dimethyl- (9CI))
![1H-Cyclopent[b]anthracene-5,10-dione,2,10a-dihydro-8,10a-dihydroxy-3,11-dimethyl- (9CI) structure](https://nl.kuujia.com/scimg/cas/149471-08-9x500.png)
149471-08-9 structure
Productnaam:1H-Cyclopent[b]anthracene-5,10-dione,2,10a-dihydro-8,10a-dihydroxy-3,11-dimethyl- (9CI)
CAS-nummer:149471-08-9
MF:C19H16O4
MW:308.327945709229
CID:150620
1H-Cyclopent[b]anthracene-5,10-dione,2,10a-dihydro-8,10a-dihydroxy-3,11-dimethyl- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Cyclopent[b]anthracene-5,10-dione,2,10a-dihydro-8,10a-dihydroxy-3,11-dimethyl- (9CI)
- 4a,7-dihydroxy-1,4-dimethyl-2,3-dihydrocyclopenta[b]anthracene-5,10-dione
- 8,10a-dihydroxy-3,11-dimethyl-2,10a-dihydro-1H-cyclopenta[b]anthracene-5,10-dione
- kigelinone
- 2,10a-Dihydro-8,10a-dihydroxy-3,11-dimethyl-1H-cyclopent(b)anthracene- 5,10-dione
-
- Inchi: InChI=1S/C19H16O4/c1-9-3-5-12-10(2)19(23)16(8-14(9)12)17(21)13-6-4-11(20)7-15(13)18(19)22/h4,6-8,20,23H,3,5H2,1-2H3
- InChI-sleutel: KPVZBJKXSXYQCW-UHFFFAOYSA-N
- LACHT: OC1C=CC2=C(C(C3(C(C)=C4CCC(C)=C4C=C3C2=O)O)=O)C=1
Berekende eigenschappen
- Exacte massa: 308.10488
- Monoisotopische massa: 308.104859
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 0
- Complexiteit: 724
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 74.6
Experimentele eigenschappen
- Dichtheid: 1.43
- Kookpunt: 626.6°Cat760mmHg
- Vlampunt: 346.8°C
- Brekindex: 1.699
- PSA: 74.6
1H-Cyclopent[b]anthracene-5,10-dione,2,10a-dihydro-8,10a-dihydroxy-3,11-dimethyl- (9CI) Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T25578-5 mg |
Kigelinone |
149471-08-9 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
TargetMol Chemicals | T25578-5mg |
Kigelinone |
149471-08-9 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
TargetMol Chemicals | T25578-25mg |
Kigelinone |
149471-08-9 | 25mg |
¥ 10600 | 2024-07-20 |
1H-Cyclopent[b]anthracene-5,10-dione,2,10a-dihydro-8,10a-dihydroxy-3,11-dimethyl- (9CI) Gerelateerde literatuur
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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